Telmisartan-d3 Acyl-β-D-glucuronide
Description
Molecular Formula and Deuterium Isotope Labeling Configuration
This compound possesses the molecular formula C39H35D3N4O8, representing a precisely engineered isotopic variant of the parent telmisartan acyl glucuronide conjugate. The compound exhibits a molecular weight of 693.76 daltons, reflecting the incorporation of three deuterium atoms into the molecular framework. The deuterium labeling configuration is strategically positioned within the benzimidazole ring system, specifically targeting the N-methyl substituent to create a trideuteriomethyl group. This isotopic substitution pattern maintains the structural integrity of the parent compound while providing distinct mass spectrometric characteristics essential for analytical differentiation and quantitative analysis.
The Chemical Abstracts Service registry number 1703747-48-1 provides the definitive identification for this deuterated conjugate. The systematic chemical nomenclature describes the compound as (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((4'-((7'-methyl-1-(methyl-d3)-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carbonyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid. This nomenclature clearly delineates the specific positioning of the deuterium isotopes within the methyl-d3 substituent attached to the benzimidazole nitrogen atom. The retention of all other structural elements ensures that the deuterated analog maintains equivalent chemical behavior to the native compound while providing the analytical advantages of isotopic labeling.
The molecular architecture encompasses multiple distinct structural domains that contribute to the overall physicochemical profile. The benzimidazole core structure provides the foundational aromatic system that bears the deuterium-labeled methyl group. The biphenyl linkage creates the extended aromatic framework characteristic of angiotensin receptor blockers. The glucuronide moiety contributes the polar, water-soluble component that facilitates renal elimination pathways. The specific deuterium incorporation pattern ensures minimal perturbation of the electronic and steric properties while maximizing the analytical utility for mass spectrometric detection and quantification.
Stereochemical Analysis of β-D-Glucuronide Conjugation
The stereochemical configuration of the glucuronide moiety in this compound follows the characteristic β-D-glucopyranuronic acid pattern with defined stereochemistry at each chiral center. The glucuronide ring adopts the (2S,3S,4S,5R,6S) configuration, which represents the natural β-D-form commonly encountered in phase II metabolic conjugation reactions. This stereochemical arrangement positions all hydroxyl groups in equatorial orientations around the pyranose ring, with the exception of the C5 hydroxyl which adopts an axial configuration due to the R-stereochemistry at this position.
The acyl linkage between the telmisartan carboxylic acid group and the glucuronide occurs specifically at the C1 position of the glucopyranose ring, forming an ester bond that characterizes acyl glucuronide metabolites. This 1-O-acyl glucuronide configuration represents the primary conjugation product formed through the action of UDP-glucuronosyltransferase enzymes on carboxyl-containing substrates. The β-anomeric configuration at the C1 position places the acyl substituent in an equatorial orientation, which contributes to the overall molecular stability and influences the compound's susceptibility to various degradation pathways.
The three-dimensional molecular geometry arising from this stereochemical arrangement creates specific spatial relationships between the glucuronide hydroxyl groups and the attached telmisartan moiety. The equatorial positioning of the C2, C3, and C4 hydroxyl groups creates a hydrogen bonding network that stabilizes the chair conformation of the glucopyranose ring. The axial C5 hydroxyl group extends perpendicular to the ring plane, contributing to the overall polar surface area and hydrophilic character of the conjugate. The carboxylic acid group at C6 provides additional polar functionality and negative charge at physiological pH values.
| Stereochemical Position | Configuration | Orientation | Functional Group |
|---|---|---|---|
| C1 | S | Equatorial (β) | Acyl ester linkage |
| C2 | S | Equatorial | Hydroxyl group |
| C3 | S | Equatorial | Hydroxyl group |
| C4 | S | Equatorial | Hydroxyl group |
| C5 | R | Axial | Hydroxyl group |
| C6 | S | Terminal | Carboxylic acid |
Comparative Structural Features with Native Telmisartan Acylglucuronide
The structural comparison between this compound and its non-deuterated analog reveals minimal differences confined to the isotopic substitution pattern. The native telmisartan acyl glucuronide possesses the molecular formula C39H38N4O8 with a molecular weight of 690.7 daltons, while the deuterated variant exhibits the formula C39H35D3N4O8 with a molecular weight of 693.76 daltons. This mass difference of 3.06 daltons directly corresponds to the replacement of three hydrogen atoms with three deuterium atoms, confirming the specific trideuteration pattern.
The electronic properties of both compounds remain essentially equivalent due to the minimal electronic perturbation introduced by deuterium substitution. The carbon-deuterium bonds possess slightly higher bond dissociation energies compared to carbon-hydrogen bonds, resulting in a kinetic isotope effect that may influence metabolic stability. However, this isotopic effect typically manifests only when the deuterated positions are directly involved in bond-breaking processes during metabolic transformations. Since the deuterium labeling occurs at a position remote from the primary sites of metabolic transformation, the overall chemical behavior remains largely unchanged.
The three-dimensional molecular conformations of both compounds exhibit remarkable similarity, with deuterium substitution producing negligible effects on bond lengths, bond angles, and overall molecular geometry. The slightly larger atomic radius of deuterium compared to hydrogen creates minimal steric perturbation that does not significantly alter the compound's binding affinity or biological activity. This conformational equivalence ensures that the deuterated analog serves as an appropriate internal standard for analytical quantification while maintaining chemical behavior that accurately reflects the native compound.
The pharmacokinetic profiles of both compounds demonstrate comparable distribution, metabolism, and elimination patterns, validating the use of the deuterated analog as a surrogate marker in bioanalytical studies. The primary distinction lies in the mass spectrometric fragmentation patterns, where the deuterated analog produces characteristic fragment ions that differ by the expected mass increments corresponding to deuterium retention. This mass differentiation enables precise quantitative analysis through stable isotope dilution mass spectrometry techniques.
| Property | Native Telmisartan Acyl Glucuronide | Telmisartan-d3 Acyl Glucuronide | Difference |
|---|---|---|---|
| Molecular Formula | C39H38N4O8 | C39H35D3N4O8 | D3 vs H3 |
| Molecular Weight | 690.7 daltons | 693.76 daltons | +3.06 daltons |
| Deuterium Content | 0 | 3 atoms | +3 deuterium |
| CAS Number | 250780-40-6 | 1703747-48-1 | Different registry |
Tautomerism and Isomeric Stability in Aqueous Solutions
The aqueous solution behavior of this compound involves complex equilibria encompassing acyl migration, anomerization, and hydrolytic degradation pathways characteristic of acyl glucuronide metabolites. The initial 1-β-O-acyl glucuronide configuration undergoes spontaneous intramolecular acyl migration to generate positional isomers at the 2-, 3-, and 4-positions of the glucopyranose ring. These migration reactions proceed through nucleophilic attack by adjacent hydroxyl groups on the electrophilic carbonyl carbon of the acyl ester linkage, resulting in the formation of constitutional isomers with distinct chromatographic and spectroscopic properties.
The acyl migration process exhibits pH-dependent kinetics, with enhanced reaction rates observed under mildly alkaline conditions. At physiological pH 7.4, the migration reactions compete with hydrolytic cleavage of the ester bond, leading to the formation of free telmisartan and glucuronic acid. The relative contributions of these competing pathways depend on solution pH, temperature, ionic strength, and the presence of nucleophilic species that may facilitate either migration or hydrolysis processes. Under acidic conditions (pH 2-4), the compounds demonstrate enhanced stability with reduced rates of both migration and hydrolysis.
The positional isomers formed through acyl migration can undergo reversible anomerization between their β and α anomeric forms. The 2-, 3-, and 4-acyl glucuronide isomers exhibit the capacity for mutarotation through ring-opening to form the open-chain aldehyde intermediate, followed by ring closure with inversion of the anomeric configuration. This anomerization process is particularly significant because the resulting α-anomeric forms are resistant to enzymatic hydrolysis by β-glucuronidases, potentially affecting the biological fate of these metabolites.
The mechanistic pathway for protein adduct formation involves the open-chain aldehyde intermediate generated during anomerization. This reactive intermediate can undergo nucleophilic addition with amino groups in proteins, followed by cyclization and Amadori rearrangement to form stable glycation products. The propensity for protein adduct formation correlates with the rate of acyl migration and anomerization, making solution stability a critical factor in both analytical and toxicological assessments of acyl glucuronide metabolites.
| Degradation Pathway | pH 2.0 | pH 4.0 | pH 6.0 | pH 7.4 | pH 10.0 |
|---|---|---|---|---|---|
| Acyl Migration | Minimal | Slow | Moderate | Significant | Rapid |
| Hydrolysis | Slow | Slow | Moderate | Moderate | Rapid |
| Anomerization | Minimal | Minimal | Low | Moderate | Significant |
| Overall Stability | High | High | Moderate | Low | Very Low |
Properties
Molecular Formula |
C₃₉H₃₅D₃N₄O₈ |
|---|---|
Molecular Weight |
693.76 |
Synonyms |
1-[4’-[(1’,4-Dimethyl-2-propyl[2’,6-bi-1H-benzimidazol]-1-yl)methyl][1,1’-biphenyl]-2-carboxylate]-d3 β-D-Glucopyranuronic Acid; Telmisartan-d3 Glucuronide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acyl-β-D-Glucuronide Compounds
Below is a detailed comparison of Telmisartan-d3 Acyl-β-D-glucuronide with structurally or functionally related compounds:
Clopidogrel Acyl-β-D-Glucuronide
- Key Features :
- Contrast with this compound :
Gemfibrozil 1-O-β-Glucuronide
- Key Features :
- Contrast with this compound :
Candesartan Acyl-β-D-Glucuronide
- Key Features :
- Contrast with this compound :
Diosmetin-3-O-β-D-Glucuronide
- Key Features: Antioxidant properties attributed to three additional hydroxyl groups post-glucuronidation . No significant CYP or transporter inhibition reported, unlike telmisartan’s metabolite .
- Contrast with this compound :
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Metabolic Stability and Reactivity
Research Implications
- This compound is pivotal for precise quantification in mass spectrometry, avoiding matrix effects seen in non-deuterated analogs .
- Structural features (e.g., deuteration, hydroxyl groups) dictate functional differences among acyl glucuronides, influencing their roles in drug development and toxicity profiling .
Preparation Methods
Isotopic Labeling: Synthesis of Telmisartan-d3
Deuterium incorporation into Telmisartan is achieved through hydrogen-deuterium exchange or de novo synthesis using deuterated precursors. The most common method involves reacting Telmisartan with deuterated reagents under controlled conditions to replace three hydrogen atoms at specific positions. For instance, the methyl group adjacent to the benzimidazole ring is a typical site for deuteration.
Reaction Conditions
-
Deuterium Source : D₂O or deuterated acids (e.g., DCl/D₂O mixtures).
-
Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen-deuterium exchange conditions.
The success of deuteration is confirmed via mass spectrometry, with the molecular ion peak shifting from m/z 514.6 (Telmisartan) to m/z 517.6 (Telmisartan-d3).
Enzymatic Glucuronidation of Telmisartan-d3
Glucuronidation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7, which mediate the transfer of glucuronic acid to the acyl group of Telmisartan-d3.
In Vitro Glucuronidation Protocol
-
Enzyme Source : Human liver microsomes (HLMs) or recombinant UGT isoforms.
-
Cofactor : UDP-glucuronic acid (UDPGA, 5 mM final concentration).
-
Incubation Conditions :
Yield Optimization
-
BSA Addition : 2% bovine serum albumin reduces enzyme inhibition by non-specific binding.
-
MgCl₂ : 5 mM enhances UGT activity.
-
Typical yields range from 60% to 75%, as determined by HPLC.
Purification and Characterization
Chromatographic Purification
Crude reaction mixtures are purified via reverse-phase HPLC using a C18 column (250 × 4.6 mm, 5 µm). The mobile phase consists of:
-
Solvent A : 0.1% formic acid in water.
-
Solvent B : 0.1% formic acid in acetonitrile.
Gradient Program
| Time (min) | % B |
|---|---|
| 0 | 20 |
| 15 | 50 |
| 20 | 95 |
| 25 | 95 |
Fractions containing this compound (retention time ~12.3 min) are collected and lyophilized.
Structural Confirmation
Mass Spectrometry (MS)
-
ESI-MS : m/z 693.76 [M+H]⁺, consistent with the molecular formula C₃₉H₃₅D₃N₄O₈.
-
MS/MS Fragmentation : Key fragments at m/z 517.6 (Telmisartan-d3 aglycone) and m/z 176.1 (glucuronic acid).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, DMSO-d₆) : Absence of three proton signals confirms deuteration.
-
¹³C NMR : Carbonyl resonance at δ 172.8 ppm (acyl glucuronide linkage).
Challenges in Synthesis
Isotopic Dilution
Deuterium loss during glucuronidation or storage is minimized by:
Q & A
Q. What are the recommended methodologies for synthesizing Telmisartan-d3 Acyl-β-D-glucuronide?
Synthesis typically involves enzymatic glucuronidation of the isotopically labeled parent drug. Key steps include:
- Isotopic labeling : Deuterium (d3) is introduced at specific positions of Telmisartan to track metabolic pathways .
- Enzymatic conjugation : β-glucuronidase enzymes catalyze the transfer of glucuronic acid to Telmisartan-d3, forming the acyl-β-D-glucuronide conjugate. Reaction conditions (pH 7.4, 37°C) and enzyme purity are critical for yield optimization .
- Purification : Reverse-phase HPLC or SPE cartridges (e.g., Strata-X) are used to isolate the metabolite, followed by lyophilization for stability .
Q. How can researchers ensure accurate quantification of this compound in biological matrices?
Use LC-MS/MS with deuterated internal standards (e.g., d4-Indomethacin) to minimize matrix effects . Key parameters:
- Ion transitions : Monitor precursor-to-product ions (e.g., m/z 532.1 → 193.1 for the glucuronide) .
- Sample preparation : Solid-phase extraction (SPE) with acidified solvents (e.g., formic acid) improves recovery rates .
- Calibration curves : Prepare in pooled biological fluids (e.g., urine, plasma) to account for inter-sample variability .
Q. What stability considerations are critical for handling this compound?
Acyl glucuronides are pH- and temperature-sensitive:
- Storage : Store at -80°C in inert buffers (e.g., phosphate, pH 7.4) to prevent hydrolysis .
- In vitro assays : Add β-glucuronidase inhibitors (e.g., saccharolactone) during incubations to block enzymatic degradation .
- Freeze-thaw cycles : Limit to ≤3 cycles to avoid isomerization or protein adduct formation .
Advanced Research Questions
Q. How does this compound influence CYP2C8 activity, and what are the implications for drug-drug interactions (DDIs)?
Acyl glucuronides can inhibit CYP2C8, as shown by IC50 values (e.g., 18.9 µM for Candesartan acyl glucuronide in CYP2C8 assays) . Methodological steps:
- In vitro assays : Use human liver microsomes (HLMs) with probe substrates (e.g., paclitaxel) to measure time-dependent inhibition (TDI) .
- Computational modeling : Dock the glucuronide into CYP2C8 active sites to predict steric hindrance or competitive binding .
- Clinical relevance : Monitor co-administered CYP2C8 substrates (e.g., repaglinide) for altered pharmacokinetics in vivo .
Q. What experimental approaches detect protein adducts formed by this compound, and how do these relate to toxicity?
Acyl glucuronides covalently bind proteins, potentially triggering immune reactions:
- Electrophoresis : Use SDS-PAGE with Western blotting to identify adducts in plasma or liver homogenates .
- ELISA : Quantify anti-adduct antibodies in serum to assess immunogenicity .
- Toxicity screening : Compare adduct levels in hepatocyte models (e.g., HepG2) with cytotoxicity markers (e.g., ALT/AST release) .
Q. How do conflicting reports on metabolic stability of acyl glucuronides impact study design?
Discrepancies arise from enzyme source variability (e.g., HLMs vs. recombinant Supersomes). Mitigation strategies:
- Multi-source validation : Test glucuronide stability across HLMs, Bactosomes, and Supersomes to identify source-specific degradation .
- Inhibitor controls : Include saccharolactone in all assays to suppress endogenous β-glucuronidase activity .
- Solvent selection : Avoid methanol, which promotes glucuronide hydrolysis; use acetonitrile or DMSO instead .
Q. What role does this compound play in transporter-mediated interactions (e.g., OATP1B1)?
Glucuronides may inhibit uptake transporters, altering drug distribution:
- In vitro uptake assays : Use OATP1B1-transfected HEK293 cells to measure inhibition of probe substrates (e.g., cerivastatin) .
- IC50 determination : Compare inhibitory potency of this compound with parent drug (e.g., clopidogrel glucuronide IC50 = 10.9 µM for OATP1B1) .
- Clinical correlation : Assess statin-induced myotoxicity risks when co-administered with Telmisartan .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

